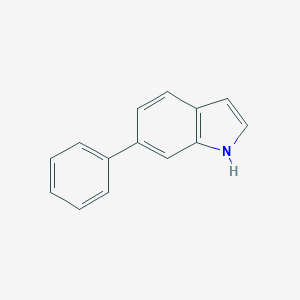

6-phenyl-1H-indole

Description

Historical Context of Indole (B1671886) Derivatives in Organic Synthesis and Drug Discovery

The journey of indole chemistry began with the investigation of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer achieved the first synthesis of the parent compound, indole, by reducing oxindole (B195798) using zinc dust. wikipedia.orgnih.gov This foundational work paved the way for further exploration. A pivotal moment in synthetic methodology arrived in 1883 with the development of the Fischer indole synthesis by Emil Fischer, a reliable method for creating substituted indoles that remains widely used today. openmedicinalchemistryjournal.comwikipedia.org

Interest in indole and its derivatives intensified in the 1930s upon the discovery that the indole nucleus is a core component of many vital alkaloids, such as tryptophan and auxins. wikipedia.orgpcbiochemres.com This realization spurred decades of research, cementing the indole scaffold's importance. Throughout the 20th century, numerous other synthetic methods were developed, including the Leimgruber–Batcho, Reissert, and Bischler syntheses, each offering different pathways to access diverse indole structures. researchgate.netwikipedia.org

The versatility of the indole ring has made it a privileged structure in drug discovery. mdpi.com Its ability to mimic the structure of various endogenous molecules, such as the neurotransmitter serotonin (B10506) (a derivative of tryptophan), allows indole-based compounds to interact with a wide range of biological targets. nih.govatamanchemicals.com This has led to the development of numerous successful drugs, including the anti-inflammatory agent indomethacin, the beta-blocker pindolol, and the vinca (B1221190) alkaloids (vinblastine and vincristine), which are key anticancer agents. mdpi.comatamanchemicals.com The continuous exploration of indole derivatives remains an active and promising frontier in the search for novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders. pcbiochemres.commdpi.com

Structural Framework of 6-Phenyl-1H-Indole and its Position within the Indole Family

The structure of this compound is defined by the core indole (C₈H₇N) bicyclic system, which consists of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. atamanchemicals.comcreative-proteomics.com In this specific derivative, a phenyl group (C₆H₅) is attached to the 6-position of the indole's benzene ring. This substitution pattern distinguishes it from other phenylindoles where the phenyl group might be attached to the nitrogen atom (N-phenylindole or 1-phenyl-1H-indole) or other carbon positions on the heterocyclic or carbocyclic ring. lookchem.com

This compound belongs to the broader class of aryl-indoles. Its synthesis can be achieved through modern cross-coupling reactions. For instance, a 6-hydroxy indole can be converted into a triflate, which then undergoes a palladium-catalyzed Suzuki coupling with phenylboronic acid to yield the 6-phenyl indole product. acs.org This strategic placement of the phenyl group makes this compound a valuable intermediate for creating more complex, poly-aromatic structures and for developing targeted inhibitors for various protein classes in drug discovery research. acs.org

Interactive Data Table: Physicochemical Properties of Indole and a Representative Phenylindole Derivative

This table compares the basic properties of the parent indole molecule with a related phenylindole carboxylic acid derivative to illustrate the influence of substituents. Data for this compound itself is not widely published, so a structurally similar compound is used for context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Indole | C₈H₇N | 117.15 | 2.1 |

| This compound-2-carboxylic acid | C₁₅H₁₁NO₂ | 237.25 | 3.9 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVBMAQSZVYTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Phenyl 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches and their Adaptations for Phenylated Indoles

Traditional name reactions remain fundamental in heterocyclic chemistry, and their adaptation for the synthesis of complex structures like 6-phenyl-1H-indole is a testament to their versatility.

Fischer Indole Synthesis in the Construction of Phenylated Indole Scaffolds

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgbhu.ac.in For the synthesis of this compound, the key starting material is (4-biphenylyl)hydrazine (also known as 4-phenylphenylhydrazine).

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.org Subsequent protonation triggers a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org A variety of acid catalysts can be employed, including Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂). wikipedia.org Researchers have reported the synthesis of various 2-substituted phenyl-1H-indoles by reacting phenylhydrazine (B124118) with different acetophenones. e-journals.in An eco-friendly approach for synthesizing 2-(substituted phenyl)-1H-indoles has been developed using a modified clayzic catalyst in a one-pot reaction. innovareacademics.in The Fischer synthesis has also been instrumental in the total synthesis of complex natural products containing the indole moiety. rsc.org

| Carbonyl Precursor | Catalyst/Conditions | Product | Yield | Reference |

| Pyruvic acid | H₂SO₄ | This compound-2-carboxylic acid | - | General Method |

| Acetone | Polyphosphoric acid (PPA) | 2-Methyl-6-phenyl-1H-indole | - | General Method |

| Cyclohexanone | Acetic acid | 1,2,3,4-Tetrahydro-8-phenylcarbazole | - | General Method |

| Substituted Acetophenones | Sulfuric acid | 2-Aryl-phenyl-1H-indoles | Good to Excellent | e-journals.in |

| Substituted Acetophenones | Clayzic catalyst | 2-(Substituted phenyl)-1H-indoles | High | innovareacademics.in |

Madelung Synthesis and Reissert Synthesis Considerations for this compound Analogs

The Madelung and Reissert syntheses provide alternative, though often more demanding, routes to indoles.

The Madelung synthesis , reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium ethoxide. chemrj.orgwikipedia.org To apply this to a this compound analog, one would require an N-acyl derivative of 2-amino-5-phenyltoluene. The harsh conditions (temperatures often between 200–400 °C) can limit its applicability, particularly for substrates with sensitive functional groups. wikipedia.org However, recent advancements have improved the conditions. For instance, a tandem Madelung synthesis using LiN(SiMe₃)₂ and CsF has been developed for producing N-methyl-2-arylindoles, which is compatible with halogen and methoxy (B1213986) substituents. organic-chemistry.org

The Reissert indole synthesis begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. wikipedia.org This forms an o-nitrophenylpyruvic ester, which then undergoes reductive cyclization using reagents like zinc in acetic acid to yield an indole-2-carboxylic acid. chemrj.orgwikipedia.orgakjournals.com For the synthesis of this compound-2-carboxylic acid, the required starting material would be 4-methyl-3-nitrobiphenyl. The resulting carboxylic acid can be decarboxylated upon heating to afford this compound. wikipedia.org This method was notably used to prepare 4-benzyloxyindole (B23222) from 6-benzyloxy-2-nitrotoluene, demonstrating its utility for substituted indoles. orgsyn.org

| Synthesis | Required Precursor for this compound | Key Reagents | General Product | Reference |

| Madelung | N-Acyl-2-methyl-4-phenylaniline | Strong base (e.g., NaOEt), High Temp. | 2-Substituted-6-phenyl-1H-indole | wikipedia.org |

| Reissert | 4-Methyl-3-nitrobiphenyl | 1. Diethyl oxalate, KOEt; 2. Zn, AcOH | This compound-2-carboxylic acid | wikipedia.org |

Modern Catalytic Strategies in this compound Synthesis

To overcome the limitations of classical methods, modern catalytic strategies offer milder conditions, higher efficiency, and greater functional group tolerance.

Palladium-Catalyzed Reactions for the Formation and Functionalization of Phenylated Indoles

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high precision. One of the most direct ways to synthesize this compound is through the Suzuki-Miyaura cross-coupling of a 6-halo-1H-indole (e.g., 6-bromo-1H-indole) with phenylboronic acid. This reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base.

Furthermore, palladium catalysis can be used to construct the indole ring itself. The Buchwald modification of the Fischer indole synthesis involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org Another powerful method is the palladium-catalyzed carbonylative cyclization of precursors like 2-(2-bromophenyl)-1H-indoles to form fused ring systems. researchgate.net A sequential one-pot, two-step process catalyzed by Hg(I) and Pd(II) has been developed to generate 2-substituted indoles from anilines and terminal acetylenes. nih.gov

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Suzuki Coupling | 6-Bromo-1H-indole, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | This compound | General Method |

| Carbonylative Cyclization | 2-(2-Bromophenyl)-1H-indoles | PdCl₂, PPh₃, CO | 6H-Isoindolo[2,1-a]indol-6-ones | researchgate.net |

| Hg(I)/Pd(II) Catalysis | Anilines, Terminal Acetylenes | Hg₂Cl₂, Pd(II) salt, Oxidant | 2-Substituted Indoles | nih.gov |

| Buchwald-Hartwig Amination | o-Chloroarenes, Hydrazones | Pd(dba)₂, t-Bu₃P | 1-Aminoindoles | aablocks.com |

C-H Functionalization Methodologies in this compound Synthesis

Direct C–H functionalization has emerged as a highly atom- and step-economical strategy for modifying heterocyclic cores. nih.gov While the C2 and C3 positions of indole are the most reactive, regioselective functionalization of the benzene (B151609) ring, particularly at the C6 position, is a significant challenge. nih.gov

Transition-metal catalysts, including rhodium, ruthenium, and iron, have been employed for the direct C-H functionalization of indoles. nih.govnankai.edu.cnmdpi.com Rhodium(III)-catalyzed C-H activation and cyclization of 7-phenylindoles with diazomalonates has been reported for the synthesis of complex fused azepino[3,2,1-hi]indoles. bohrium.com While direct C6-arylation is less common, strategies often involve the use of a directing group attached to the indole nitrogen to guide the metal catalyst to a specific C-H bond on the benzene moiety. The functionalization at the C7 position, for example, often requires blocking the C2 position first. nih.gov Iron-catalyzed C-H functionalization of indoles with α-aryl-α-diazoesters has also been developed, offering a more sustainable approach. nankai.edu.cn

Metal-Free Catalysis and Green Chemistry Approaches in the Synthesis of this compound Derivatives

In response to the environmental impact and cost of heavy metals, metal-free and green chemistry approaches have gained significant traction. These methods utilize alternative energy sources or catalysts to promote indole synthesis.

Visible-light photoredox catalysis using organic dyes like Rhodamine B has been successfully applied to the C-H arylation of indoles with aryl diazonium salts, proceeding at room temperature without the need for a transition metal. researchgate.net Similarly, metal-free C-H amination of N-Ts-2-alkenylanilines can be achieved using DDQ as an oxidant to afford substituted indoles. acs.org

Green chemistry principles, such as the use of water as a solvent, microwave irradiation, and solvent-free reaction conditions, are being increasingly integrated into indole synthesis. researchgate.nettandfonline.com For example, a greener version of the Fischer indole synthesis uses a clayzic catalyst, which is an environmentally benign solid acid. innovareacademics.in Catalyst-free methods have also been developed, such as the condensation of carboxymethyl cyclohexadienones with anilines to produce 6-hydroxy indoles, which can then be functionalized to 6-phenyl indoles. acs.org

| Approach | Method | Key Reagents/Conditions | Advantage | Reference |

| Photoredox Catalysis | C-H Arylation | Rhodamine B, Green Light, ArN₂BF₄ | Metal-free, Room temperature | researchgate.net |

| Oxidative Cyclization | C-H Amination | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Metal-free | acs.org |

| Green Fischer Synthesis | Indole Cyclization | Clayzic catalyst | Eco-friendly solid acid | innovareacademics.in |

| Microwave-Assisted | Various indole syntheses | Microwave irradiation | Reduced reaction times, higher yields | tandfonline.com |

Regioselective Synthesis and Functionalization of this compound

The inherent reactivity of the indole ring often directs functionalization to the C2 and C3 positions of the pyrrole (B145914) moiety. researchgate.netacs.org Consequently, achieving regioselectivity on the benzene ring (C4-C7) requires sophisticated strategies. researchgate.netnih.gov

Strategies for N-1 Functionalization of this compound and its Analogs

Functionalization at the N-1 position of the indole nucleus is a common strategy to modify the electronic properties of the ring and to introduce diverse functional groups. While direct N-alkylation and N-arylation are standard procedures, more advanced methods focus on introducing directing groups for subsequent C-H functionalization or on incorporating the nitrogen into more complex heterocyclic systems.

For instance, the use of removable directing groups on the indole nitrogen can facilitate subsequent regioselective reactions at other positions. After the desired functionalization is achieved, the directing group is cleaved to yield the N-H indole. This approach allows for precise control over the reaction site.

C-2 and C-3 Functionalization Techniques in this compound Systems

The C2 and C3 positions of the indole ring are the most nucleophilic and are thus the most common sites for electrophilic substitution. rsc.org However, achieving selective functionalization at one position over the other, or introducing substituents at both positions in a controlled manner, requires specific methodologies. acs.org

Recent developments have focused on transition-metal-catalyzed cross-coupling reactions and C-H activation strategies. researchgate.net For example, palladium-catalyzed reactions have been extensively used for the arylation, alkenylation, and alkynylation of the C2 and C3 positions. acs.orgnih.gov A notable strategy involves the migration of a substituent from the nitrogen to the C2 or C3 position. nsf.gov

An organoselenium-catalyzed method allows for the C2,3-diarylation of N-H indoles in a one-pot, multicomponent reaction, offering high atom and step economy. acs.org This approach eliminates the need for pre-functionalized substrates. acs.org

| Position | Functionalization Method | Key Features | Example Reactants |

| C-2 | Palladium-catalyzed cross-coupling | High efficiency and broad substrate scope. | Aryl halides, boronic acids |

| C-3 | Friedel-Crafts alkylation | Utilizes activated alkenes or carbonyls. rsc.org | α,β-unsaturated ketones |

| C-2 & C-3 | Organoselenium-catalyzed diarylation | One-pot, multicomponent reaction. acs.org | Indole, two different aromatic groups acs.org |

Benzene Ring Functionalization (C-4, C-5, C-6, C-7) in this compound and its Analogs

Functionalization of the benzene portion of the indole core is significantly more challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring. researchgate.netacs.orgnih.gov Achieving regioselectivity at a specific position (C4, C5, C6, or C7) often necessitates the use of a directing group, typically attached at the N-1 or C-3 position. acs.orgnih.gov

C4-Functionalization: Directing groups at the C3 position, such as a formyl group, have proven effective in directing palladium-catalyzed C4-arylation. nih.gov Transient directing groups have also been employed to achieve C4-alkynylation and arylation. acs.orgnih.gov Ruthenium(II)-catalyzed reactions have been developed for the diamidation of 3-carbonylindoles at the C4 and C5 positions. semanticscholar.orgrsc.org A palladium-catalyzed method has been reported for the installation of quinones at the C4 position of 3-formylindoles. researchgate.net

C5 and C6-Functionalization: While less common, methods for C5 and C6 functionalization are emerging. The synthesis of 6-hydroxy indoles can be achieved through the condensation of carboxymethyl cyclohexadienones and amines, with the resulting hydroxyl group serving as a handle for further functionalization, such as conversion to a triflate for subsequent palladium-catalyzed couplings to introduce phenyl or ethynylphenyl groups. acs.org

C7-Functionalization: Selective functionalization at the C7 position is particularly difficult and often requires blocking the more reactive C2 position. nih.gov Directing groups at the N-1 position have enabled regioselective C7-arylation. nih.gov An alternative strategy involves the reduction of the indole to an indoline, followed by C7-functionalization and subsequent re-oxidation to the indole. nih.gov

| Position | Strategy | Catalyst/Reagent | Directing Group |

| C-4 | C-H Arylation | Palladium | C3-formyl nih.gov |

| C-4 | C-H Alkynylation | Palladium | Transient directing group acs.org |

| C-4, C-5 | Diamidation | Ruthenium(II) | C3-carbonyl rsc.org |

| C-6 | Hydroxylation/Coupling | - / Palladium | - |

| C-7 | C-H Arylation | Palladium | N1-phosphine oxide nih.gov |

Multicomponent Reactions for Constructing this compound Skeletons and their Derivatives

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound and its derivatives in a single step from three or more starting materials. rsc.orgresearchgate.net These reactions are highly atom-economical and can rapidly generate molecular diversity. researchgate.net

Several MCRs have been developed for the synthesis of functionalized indoles. For instance, a one-pot, three-component reaction of an indole, an aldehyde, and another nucleophile can lead to diverse 3-substituted indoles. rsc.org The Ugi and Passerini reactions are other prominent examples of MCRs that can be adapted for indole synthesis and functionalization.

A notable example is the synthesis of pyrimidine-fused indoles through a one-pot reaction involving 3-cyanoacetyl-indoles, an arylaldehyde, and urea. researchgate.net Another multicomponent approach involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to produce complex dihydropyrrolo[2,1-a]isoquinolines. acs.org The synthesis of novel indole-containing pyrimidine (B1678525) analogues has been achieved through a multicomponent reaction, demonstrating good yields and ecological benefits. researchgate.net

| Reaction Name/Type | Components | Product Type |

| Pictet-Spengler Reaction | Tryptamine, Aldehyde/Ketone | Tetrahydro-β-carbolines |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino carboxamides |

| Three-component reaction | Indole, Aldehyde, Nucleophile | 3-Substituted indoles rsc.org |

| Pyrimidine synthesis | 3-Cyanoacetyl-indole, Arylaldehyde, Urea | Indolyl-pyrimidines researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 6 Phenyl 1h Indole

Electrophilic Aromatic Substitution Patterns in 6-Phenyl-1H-Indole and its Derivatives

The indole (B1671886) nucleus is an electron-rich heterocyclic system, making it prone to electrophilic aromatic substitution. The preferred site for electrophilic attack is the C3-position of the pyrrole (B145914) ring, which is significantly more reactive than any position on the benzene (B151609) ring. wikipedia.org This high reactivity is attributed to the ability of the nitrogen atom to stabilize the intermediate cation formed during the substitution process. bhu.ac.in

If the C3-position is already substituted, electrophilic attack typically occurs at the C2-position. bhu.ac.in Only when both C2 and C3 are blocked does the substitution take place on the carbocyclic ring, with the C6-position being a potential site for attack. bhu.ac.in In the case of this compound, the existing phenyl group at C6 can influence the regioselectivity of further substitutions on the benzene ring.

For instance, the nitration of 1-methyl-2-phenylindole (B182965) using nitric acid in sulfuric acid results in the introduction of a nitro group at the C6-position. vulcanchem.com This is due to the electron-donating nature of the N-methyl group, which directs the electrophile to the para-position. vulcanchem.com

Table 1: Electrophilic Aromatic Substitution Reactions of Indole Derivatives

| Derivative | Reagent | Position of Substitution | Product | Reference |

| 1-Methyl-2-phenylindole | Nitric acid/Sulfuric acid | C6 | 1-Methyl-6-nitro-2-phenyl-1H-indole | vulcanchem.com |

| Indole | Vilsmeier-Haack reagent | C3 | Indole-3-carbaldehyde | wikipedia.orgsmolecule.com |

| Indole | Dimethylamine/Formaldehyde (Mannich reaction) | C3 | Gramine | wikipedia.org |

Nucleophilic Reactivity and Additions Involving this compound Moieties

While the indole ring itself is electron-rich and thus not highly susceptible to nucleophilic attack, certain derivatives of this compound can undergo nucleophilic reactions. The introduction of electron-withdrawing groups or the formation of reactive intermediates can facilitate such transformations.

For example, the carbonyl group in this compound-3-carbaldehyde is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives. smolecule.com The fluorine atom in 6-fluoro-2-phenyl-1H-indole can be displaced by nucleophiles under specific conditions. smolecule.com

The N-H proton of the indole ring is acidic and can be removed by a strong base. The resulting indolyl anion is a potent nucleophile. Additionally, the proton at the C2-position is the next most acidic, and its removal by a strong base like butyl lithium results in lithiation at this position, creating a strong nucleophile that can react with various electrophiles. wikipedia.org

Table 2: Nucleophilic Reactions of Indole Derivatives

| Derivative | Reagent | Type of Reaction | Product | Reference |

| This compound-3-carbaldehyde | Nucleophiles | Nucleophilic Addition | Alcohols/Derivatives | smolecule.com |

| 6-Fluoro-2-phenyl-1H-indole | Nucleophiles | Nucleophilic Substitution | Substituted indoles | smolecule.com |

| N-protected indoles | Butyl lithium | C2-Lithiation | 2-Lithioindole | wikipedia.org |

Radical Reactions and Oxidative Transformations of this compound

Indole and its derivatives can participate in radical reactions. For example, a tandem radical reaction involving the Barton ester of an indole-1-alkanoic acid and an alkyne can lead to the formation of annulated indole systems. universityofgalway.ie Studies on 2-phenylthio-indole derivatives have shown that alkyl radicals attached to the ring nitrogen can undergo ipso substitution. psu.edu Visible-light-mediated radical reactions of indoles with para-quinone methides have also been reported. rsc.org

The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. Oxidative transformations are a key strategy for synthesizing valuable nitrogen-containing compounds. osaka-u.ac.jp For instance, rhodium-catalyzed oxidative annulation of 2- or 7-phenyl-1H-indoles with alkenes or alkynes using molecular oxygen as the oxidant can produce complex heterocyclic systems. nih.gov The Witkop oxidation, which involves the oxygenative cleavage of the C2-C3 double bond of the indole ring, is another important oxidative transformation. osaka-u.ac.jp The electrochemical oxidation of N-phenylhydrazones derived from aromatic ketones can lead to the formation of 1H-indazoles through a dehydrogenative cyclization process initiated by a single-electron transfer (SET) to form a nitrogen-centered radical. beilstein-journals.org

Table 3: Radical and Oxidative Reactions of Indole Derivatives

| Derivative | Reagent/Condition | Type of Reaction | Product | Reference |

| Indole-1-alkanoic acid Barton ester | Alkyne | Tandem radical cyclization | Annulated indoles | universityofgalway.ie |

| 2-Phenylthio-indole derivative | Alkyl radical | Ipso substitution | Carbocycle | psu.edu |

| 2- or 7-Phenyl-1H-indoles | Alkenes/Alkynes, Rh catalyst, O₂ | Oxidative annulation | Polycyclic systems | nih.gov |

| Indoles | Molecular oxygen, Cu₃N catalyst | Witkop oxidation | 2-Ketoanilide derivatives | osaka-u.ac.jp |

| N-Phenylhydrazones | Electrooxidation | Dehydrogenative cyclization | 1H-Indazoles | beilstein-journals.org |

Cycloaddition Reactions of this compound Derivatives

The C2–C3 π-bond of the indole ring is capable of participating in cycloaddition reactions. wikipedia.orgrsc.org These reactions provide a powerful tool for the construction of complex polycyclic structures containing the indole motif. Both intramolecular and intermolecular cycloadditions have been documented, with intramolecular versions often being more efficient. wikipedia.org

For example, visible-light-induced intramolecular dearomative [2+2] cycloaddition of indole derivatives with carbon-carbon multiple bonds can generate intricate molecular scaffolds. chinesechemsoc.org Furthermore, 1,3-dipolar cycloaddition reactions, such as the "Click Chemistry" reaction involving a triazole linker, have been used to synthesize complex indole derivatives. ontosight.ai The Diels-Alder reaction, a [4+2] cycloaddition, has also been employed with indole derivatives acting as the dienophile to form advanced intermediates for natural product synthesis. wikipedia.org

Table 4: Cycloaddition Reactions of Indole Derivatives

| Derivative | Reaction Type | Product | Reference |

| Indole derivative with a tethered multiple bond | [2+2] Cycloaddition (Visible-light induced) | Polycyclic heterocycles | chinesechemsoc.org |

| Indole derivative with an azide | 1,3-Dipolar Cycloaddition ("Click Chemistry") | Triazole-linked indole | ontosight.ai |

| Indole | Diels-Alder ([4+2] Cycloaddition) | Strychnine intermediates | wikipedia.org |

Hydrogenation and Reduction Strategies for this compound Scaffolds

The reduction of the indole ring can occur selectively in either the carbocyclic (benzene) or the heterocyclic (pyrrole) ring. bhu.ac.in The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Catalytic hydrogenation is a common method for the complete reduction of the indole ring. For instance, the asymmetric hydrogenation of protected indoles using a ruthenium N-heterocyclic carbene complex can afford chiral octahydroindoles. acs.orgnih.gov This method has been shown to be effective for indoles with substituents at various positions on the benzene ring, including the C6-position. acs.org The reduction of a nitro group on the indole ring, such as in 1-methyl-6-nitro-2-phenyl-1H-indole, can be achieved through catalytic hydrogenation to yield the corresponding amine. vulcanchem.com

The reduction of the pyrrole ring can be accomplished using acidic reagents, while reduction of the benzene ring can be achieved with lithium in liquid ammonia (B1221849). bhu.ac.in The reduction of 6-fluoro-2-phenyl-1H-indole with lithium aluminum hydride can lead to the replacement of the fluorine atom with hydrogen. smolecule.com

Table 5: Hydrogenation and Reduction Reactions of Indole Derivatives

Theoretical and Computational Investigations of 6 Phenyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity of 6-Phenyl-1H-Indole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. researchgate.net These methods allow for the detailed analysis of electron distribution and orbital interactions, which are fundamental to understanding chemical behavior.

The electronic behavior of this compound is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept electrons, indicating sites for nucleophilic attack. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. malayajournal.org

In this compound, the HOMO is expected to have significant electron density localized on the indole (B1671886) ring, particularly the pyrrole (B145914) moiety, which is characteristic of the electron-rich nature of the indole nucleus. The phenyl substituent at the C6 position influences the electron distribution through π-conjugation. The LUMO is likely distributed across both the indole and phenyl rings. The energy of these orbitals and their gap can be calculated using DFT methods, providing quantitative insights into the molecule's reactivity. chemrxiv.org

Table 1: Calculated Frontier Molecular Orbital Properties of this compound Note: The following values are illustrative, based on typical DFT calculations for similar aromatic heterocyclic compounds.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -5.4 eV | Corresponds to the ionization potential; indicates electron-donating capability. |

| LUMO Energy | -1.1 eV | Corresponds to the electron affinity; indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. malayajournal.org |

A molecular electrostatic potential (MEP) map can further visualize the charge distribution. The MEP surface indicates regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. malayajournal.org For this compound, the area around the indole nitrogen is expected to show a negative electrostatic potential.

Computational chemistry enables the exploration of potential chemical reactions by mapping the potential energy surface (PES). nih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy of the transition state determines the activation energy of a reaction, which is a key factor in predicting reaction rates and feasibility.

For this compound, a common reaction is electrophilic aromatic substitution on the indole ring. Theoretical calculations can predict the most likely site of substitution (e.g., C3 position) by comparing the activation energies for attack at different positions. This process involves:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, and products.

Transition State Searching: Locating the saddle point on the PES that corresponds to the transition state of a specific reaction step.

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

By comparing the calculated energy barriers, computational models can rationalize or predict the regioselectivity of reactions. researchgate.net This approach provides a mechanistic understanding that complements experimental observations. cecam.org

Conformational Analysis and Steric Effects in Substituted 6-Phenyl-1H-Indoles

The three-dimensional structure of this compound is characterized by the rotational freedom around the single bond connecting the phenyl group to the indole nucleus. The dihedral angle between the planes of these two aromatic rings is a key conformational parameter. Computational methods, such as combined molecular mechanics and ab initio calculations, can be used to determine the preferred conformation. rsc.org

In the unsubstituted this compound, a non-planar conformation is expected, where the dihedral angle is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between adjacent hydrogen atoms on the two rings (favoring a twisted structure). For biphenyl, a related system, the dihedral angle is approximately 45°. rsc.org

Introducing substituents, particularly at the ortho-positions of the phenyl ring or the C5/C7 positions of the indole ring, significantly influences this conformation due to steric hindrance. researchgate.net Bulky substituents will force a larger dihedral angle, potentially approaching 90°, which would disrupt the π-conjugation between the rings. rsc.org

Table 2: Predicted Effect of Substituents on the Phenyl-Indole Dihedral Angle Note: These are qualitative predictions based on established principles of steric effects.

| Substituted Derivative | Position of Substituent | Expected Dihedral Angle (θ) | Rationale |

| This compound | - | ~40-50° | Balance between conjugation and minor steric hindrance. |

| 6-(2-methylphenyl)-1H-indole | ortho- | >60° | Steric clash between the methyl group and the indole C7-H. |

| 6-(2,6-dimethylphenyl)-1H-indole | di-ortho- | ~90° | Severe steric hindrance forces the rings to be nearly perpendicular. rsc.org |

| 6-(4-methylphenyl)-1H-indole | para- | ~40-50° | No additional steric effect; conformation similar to the unsubstituted compound. |

Molecular Docking and Dynamics Simulations for Elucidating Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (receptor), typically a protein. nih.govbiointerfaceresearch.com These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

The process generally involves:

Molecular Docking: This step predicts the preferred binding orientation and conformation of the ligand within the receptor's active site. biointerfaceresearch.com Docking algorithms score different poses based on factors like intermolecular forces, providing an estimate of the binding affinity (e.g., in kcal/mol). nih.gov Studies on similar 2-phenyl-1H-indole derivatives have shown that interactions often involve hydrogen bonds with specific amino acid residues and hydrophobic interactions within the binding pocket. biointerfaceresearch.comresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov By simulating the movements of atoms and molecules, MD provides insights into the dynamic behavior of the complex, confirming whether the binding pose is stable and revealing key interactions that persist throughout the simulation. nih.gov

These computational approaches can identify key amino acid residues involved in binding and guide the design of new derivatives with improved affinity and selectivity. acs.org

Table 3: Illustrative Output of a Molecular Docking Study for a this compound Derivative Note: This table represents typical data obtained from a docking simulation against a hypothetical protein kinase target.

| Parameter | Description | Example Value/Result |

| Binding Affinity | Estimated free energy of binding. A more negative value indicates stronger binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Key electrostatic interactions stabilizing the complex. | Indole N-H with Glu85 backbone; Phenyl-substituent with Lys33 side chain. |

| Hydrophobic Interactions | Interactions with nonpolar residues in the binding pocket. | Phenyl ring with Leu15, Val28; Indole ring with Ala35, Ile83. |

| Interacting Residues | List of amino acids in the active site that form significant contacts with the ligand. | Lys33, Glu85, Leu15, Val28, Ala35, Ile83 |

| RMSD (from MD) | Root-mean-square deviation of the ligand's position during simulation, indicating stability. | < 2.0 Å |

Biological Activity and Mechanistic Insights of 6 Phenyl 1h Indole Derivatives

Overview of Broad-Spectrum Biological Activities Exhibited by Indole (B1671886) Derivatives

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a framework that can bind to multiple receptors with high affinity. researchgate.net This structural motif is present in numerous natural products, alkaloids, and essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov Consequently, synthetic and natural compounds containing the indole core exhibit a vast array of biological activities, making them a focal point of drug discovery and development. nih.govnih.govrsc.org

Indole derivatives have demonstrated significant therapeutic potential across a wide spectrum of diseases. semanticscholar.org The versatility of the indole ring allows for chemical modifications at various positions, leading to the development of compounds with tailored biological functions. mdpi.com Extensive research has revealed that these derivatives possess potent anticancer, antimicrobial (including antibacterial, antifungal, and antitubercular), anti-inflammatory, antiviral, antioxidant, and neuroprotective properties. nih.govresearchgate.net Furthermore, activities such as antidiabetic, antimalarial, anti-HIV, anticonvulsant, and antifertility have also been extensively reported. semanticscholar.orgchula.ac.th Phenyl-substituted indoles, in particular, have emerged as a promising class, with documented efficacy as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The ability of these compounds to mimic peptide structures allows them to bind reversibly to a multitude of enzymes and receptors, underpinning their diverse pharmacological profiles. researchgate.netchula.ac.th

Molecular Mechanisms of Action and Biological Target Identification of Phenylated Indoles

The broad biological activity of phenylated indoles stems from their ability to interact with a diverse range of molecular targets, including enzymes, receptors, and nucleic acids. nih.gov The indole scaffold's unique electronic and structural properties enable it to fit into the binding sites of various proteins, modulating their function. chula.ac.th Phenylated indoles often act by engaging in specific molecular pathways crucial for cell signaling, proliferation, and survival.

For instance, the anticancer effects of some 2-phenyl indole derivatives are achieved through the inhibition of tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells. In the context of anti-inflammatory action, these compounds can suppress pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, thereby reducing the production of cytokines like TNF-α and IL-6. Other mechanisms include the inhibition of crucial enzymes involved in pathogen survival, such as fungal lanosterol (B1674476) 14α-demethylase, or targeting key regulators of cellular stress responses. The specific biological target and the resulting mechanism of action are highly dependent on the substitution pattern on both the indole and the phenyl rings. rsc.org

A primary mechanism through which phenylated indole derivatives exert their biological effects is the inhibition or modulation of enzyme activity. nih.gov Their ability to mimic endogenous substrates or bind to allosteric sites makes them effective inhibitors for various enzyme classes. chula.ac.th Research has identified phenylated indoles as potent inhibitors of kinases, cyclooxygenases (COX), and enzymes essential for microbial viability. nih.gov

For example, certain indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), both crucial targets in cancer therapy. nih.gov In the realm of anti-inflammatory drug discovery, 2-phenyl indole derivatives have shown excellent binding interactions and selective inhibition of the COX-2 enzyme. researchgate.net Furthermore, N-phenylindole derivatives have been identified as inhibitors of Polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. nih.gov

Table 1: Enzyme Inhibition by Phenylated Indole Derivatives

Phenylated indoles are adept at binding to a variety of cell surface and intracellular receptors, thereby modulating their associated signaling pathways. semanticscholar.org This interaction can either activate or inhibit the receptor, leading to a cascade of downstream cellular events. The indole moiety is a key pharmacophore in many natural ligands, such as serotonin, which facilitates its recognition by biological receptors.

Derivatives of 2-phenylindole (B188600) have been reported to bind to estrogen receptors, which is relevant for their application in both estrogen-sensitive and metastatic breast cancers. researchgate.net In the central nervous system, specific indole derivatives have been synthesized and studied as ligands for serotonin 5-HT1A and 5-HT2A receptors, with the primary interaction being a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the receptor. nih.gov Other research has focused on developing phenylated indole analogs that bind to dopamine (B1211576) receptors; for example, 3-phenylazepino[5,4,3-c,d]indole derivatives have been shown to displace radioligands from both D-1 and D-2 dopamine receptors. nih.gov More complex derivatives have also been identified as allosteric modulators for G protein-coupled receptors (GPCRs) like GPRC6A. rsc.org

Table 2: Receptor Binding by Phenylated Indole Derivatives

While the majority of biologically active indole derivatives target proteins, a subset of these compounds has been shown to interact directly with nucleic acids. nih.gov This mode of action is particularly relevant for the anticancer properties of certain derivatives. The planar structure of the indole ring system facilitates intercalation between the base pairs of the DNA double helix.

Structure-Activity Relationship (SAR) Studies for 6-Phenyl-1H-Indole Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For phenylated indoles, SAR investigations have provided valuable insights into how modifications to the core structure influence potency, selectivity, and pharmacological profiles. rsc.orgnih.gov These studies typically involve systematically altering substituents at various positions on both the indole and phenyl rings and assessing the impact on a specific biological activity.

For example, in a series of 6,6'-linked bisindole compounds developed as HIV-1 fusion inhibitors, SAR studies examined isomeric forms and different benzyl (B1604629) ring substituents to optimize antiviral activity. acs.org In the development of antiprion agents based on an indole-3-glyoxylamide (B122210) scaffold, derivatization at the C-4, C-5, and C-7 positions of the indole ring was not well-tolerated, whereas substitution at the C-6 position proved effective for improving activity. researchgate.net Similarly, for 6-(indol-2-yl)pyridine-3-sulfonamides targeting the Hepatitis C virus, SAR focused on optimizing substituents at the indole N-1, C-5, and C-6 positions to improve pharmacokinetic properties. nih.gov These studies collectively demonstrate that the biological activity of indole derivatives is highly sensitive to their substitution patterns.

The substituents on the phenyl ring of this compound and related analogs play a critical role in determining their biological potency and target selectivity. The size, position, and electronic properties (electron-donating or electron-withdrawing) of these substituents can dramatically alter the compound's interaction with its biological target. nih.govnih.gov

In the development of 3-phenyl-1H-indoles as antimycobacterial agents, it was found that an unsubstituted phenyl ring led to significantly reduced activity. nih.govmdpi.com The introduction of a trifluoromethyl group at the 4-position of the phenyl ring nearly doubled the activity compared to a fluorine atom at the same position, highlighting the importance of both electronic and steric factors. nih.gov Conversely, for 2-phenyl indole derivatives evaluated for antioxidant activity, the presence of electron-donating groups, such as hydroxyl or methoxy (B1213986), on the phenyl ring was found to increase their radical scavenging properties. In another study on indole-6-carboxylate esters as receptor tyrosine kinase inhibitors, an unsubstituted phenyl moiety resulted in the highest EGFR inhibitory activity, while a chloro group at the 4-position of the phenyl ring conferred the highest VEGFR-2 inhibitory activity, demonstrating how phenyl substitution can govern target selectivity. nih.gov

Table 3: Influence of Phenyl Substituents on Biological Activity of Indole Derivatives

Impact of Indole Ring Functionalization on Bioactivity Profiles

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indole ring. nih.gov Structure-activity relationship (SAR) studies have demonstrated that strategic modifications can enhance potency and selectivity for various biological targets.

For instance, the introduction of heterocyclic rings at the C-6 and C-7 positions of 3-arylthio- and 3-aroyl-1H-indoles has yielded potent inhibitors of tubulin polymerization. uniroma1.itnih.gov Specifically, 6- and 7-heterocyclyl-1H-indole derivatives demonstrated strong inhibition of tubulin polymerization and the growth of MCF-7 breast cancer cells. nih.gov The substitution pattern on the indole ring also plays a crucial role in antiviral activity, with modifications at the C-4, C-6, and C-7 positions being explored. nih.gov For example, relocating a 6-amino substituent to the 7-position was found to retain antiviral activity. nih.gov

In the context of antiprion agents, introducing electron-withdrawing substituents at the C-6 position of indole-3-glyoxylamides can improve biological activity by as much as an order of magnitude and confer higher metabolic stability. For HIV-1 fusion inhibitors, SAR studies of 6-6' linked bisindoles revealed that specific shapes, charges, and hydrophobic surfaces are required to fit into the gp41 hydrophobic pocket, with the most active compounds showing submicromolar activity. nih.gov Furthermore, in the development of CFTR potentiators, a fluorine atom at the C-6 position of tetrahydro-γ-carbolines, a related indole structure, resulted in the most potent analogue. acs.org

Pharmacological Relevance and Therapeutic Potential of this compound Scaffolds

The indole nucleus is a cornerstone in the development of novel therapeutic agents due to its presence in numerous natural and synthetic molecules with significant biological activity. nih.gov Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. researchgate.netnih.gov

These compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. chula.ac.th The ability of the indole framework to mimic peptide structures allows it to bind reversibly to a variety of enzymes, opening up numerous avenues for developing drugs with distinct mechanisms of action. chula.ac.th

Anticancer Mechanisms and Pathways Targeted by this compound Derivatives

Derivatives of this compound exhibit anticancer activity through various mechanisms, often targeting multiple cellular pathways involved in cancer progression. eurekaselect.comnih.gov One of the most prominent mechanisms is the inhibition of tubulin polymerization. nih.govnih.govsemanticscholar.org

Tubulin Polymerization Inhibition: Many indole derivatives, particularly those with substitutions at the C-6 and C-7 positions, act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. uniroma1.itnih.gov This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis. nih.govnih.govresearchgate.net For example, 6-(Thiophen-3-yl)-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole and the corresponding 6-(thiophen-2-yl) derivative inhibit a range of cancer cells at low nanomolar concentrations. uniroma1.it The thiophen-3-yl derivative was shown to cause a 77% arrest of HeLa cells in the G2/M phase at a 50 nM concentration. uniroma1.it

Other Targeted Pathways: Beyond tubulin inhibition, these compounds target other key components of cellular machinery. eurekaselect.comnih.gov These include:

DNA Topoisomerases: Some indole derivatives, like the natural product ellipticine, can inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. nih.govnih.gov

Kinases: They can act as tyrosine kinase inhibitors, interfering with signaling pathways that control cell growth and proliferation. eurekaselect.com

Epigenetic Regulators: Inhibition of histone deacetylases (HDACs) and sirtuins, which are involved in gene expression, is another mechanism by which indole derivatives exert their anticancer effects. nih.gov

Apoptosis Induction: Many derivatives induce programmed cell death (apoptosis) by modulating the levels of key regulatory proteins such as Bcl-2 and enhancing the cleavage of caspase-3 and PARP. nih.gov

Signaling Pathways: Inhibition of critical signaling pathways like NF-κB/PI3K/Akt/mTOR has also been observed. eurekaselect.com

| Compound Class | Mechanism of Action | Key Findings | References |

|---|---|---|---|

| 6- and 7-heterocyclyl-1H-indoles | Tubulin Polymerization Inhibition | Potent inhibition of tubulin polymerization and growth of MCF-7 cancer cells. Compound 1k showed an IC50 of 0.58 µM for tubulin polymerization and 4.5 nM for MCF-7 cell growth. | nih.gov |

| Chalcone-indole derivatives | Tubulin Polymerization Inhibition | Effectively suppressed cancer cell proliferation (IC50: 0.22 to 1.80 µmol/L) and caused cell cycle arrest in the G2/M phase. | nih.gov |

| Quinoline-indole derivatives | Anti-tubulin agent (colchicine binding site) | Inhibited tested cancer cell lines with IC50 values from 2 to 11 nmol/L and showed significant tubulin polymerization inhibition (IC50 = 2.09 µmol/L). | nih.gov |

| Alkylindole derivatives | Induction of Methuosis | Compound 8 induced nonapoptotic cell death in both temozolomide-resistant and nonresistant glioblastoma cells. | mdpi.com |

Antimicrobial and Antiviral Activity of Phenyl Indoles and their Derivatives

Phenyl indole derivatives have emerged as a promising class of antimicrobial and antiviral agents, addressing the growing challenge of drug resistance. chula.ac.thnih.govnih.gov

Antibacterial Activity: These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.netijpsonline.com Studies have shown that 2-phenyl-1H-indoles exhibit better antibacterial activity compared to benzimidazoles, with Gram-negative bacteria like Pseudomonas sp. and Enterobacter sp. being more susceptible. ijpsonline.com Certain indole-core compounds have been found to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. nih.gov One such compound, CZ74, showed high potency against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values between 2–4 µg/mL. nih.gov

Antifungal Activity: Indole derivatives have also been recognized for their role as antifungal agents. researchgate.net They have been evaluated against various fungal strains, including Aspergillus niger and Candida albicans, showing significant activity. researchgate.net

Antiviral Activity: The indole scaffold is a key component in the development of antiviral drugs. nih.gov Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). nih.govnih.gov

Anti-HIV Activity: Some 6-6' linked bis-indole compounds act as HIV-1 fusion inhibitors by targeting the gp41 protein, preventing the virus from entering host cells. nih.govacs.org The most active of these inhibitors demonstrated an EC50 of 0.2 µM against both cell-cell fusion and live virus replication and were also effective against strains resistant to the fusion inhibitor T20. nih.govacs.org

Anti-HBV Activity: 2-phenyl indole derivatives have been shown to exhibit potent anti-HBV activity by inhibiting viral replication and suppressing the secretion of the HBV surface antigen (HBsAg).

| Compound/Derivative | Activity | Target Organism/Virus | Key Findings | References |

|---|---|---|---|---|

| CZ74 (Indole core compound) | Antibacterial | Gram-positive bacteria (MRSA, VRE) | Inhibits cell division by targeting FtsZ. MIC values of 2–4 µg/mL. | nih.gov |

| 2-Phenyl-1H-indoles | Antibacterial | Gram-negative bacteria (Pseudomonas sp., Enterobacter sp.) | More susceptible than Gram-positive bacteria. | ijpsonline.com |

| 6-6' linked bis-indoles (e.g., 6j) | Anti-HIV | HIV-1 (including T20 resistant strains) | Acts as a fusion inhibitor targeting gp41. EC50 of 200 nM. | nih.govacs.org |

| 2-Phenyl indole derivatives | Anti-HBV | Hepatitis B Virus | Inhibits viral replication and suppresses HBsAg secretion. |

Anti-inflammatory Properties of this compound Derivatives and their Mechanisms

Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, possess significant anti-inflammatory properties. nih.gov Their mechanisms of action are multifaceted, involving the modulation of key inflammatory pathways and mediators. nih.govmdpi.com

The anti-inflammatory effects of these compounds are primarily attributed to their ability to:

Inhibit Pro-inflammatory Enzymes: Like other NSAIDs, some indole derivatives inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation. nih.govmdpi.comnih.gov

Suppress Inflammatory Cytokines: They can effectively reduce the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.comacs.org

Modulate Signaling Pathways: A crucial mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.comnih.gov NF-κB is a central transcription factor that regulates the expression of numerous genes involved in the inflammatory response. mdpi.com By suppressing NF-κB activation, these derivatives can downregulate the expression of iNOS, COX-2, and various inflammatory cytokines. nih.gov They have also been shown to inhibit other pathways like the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govacs.org

For example, certain phenanthroindolizidine alkaloids, which contain an indole-related core, were found to suppress nitric oxide production and inhibit the protein levels of iNOS, COX-II, and TNF-α in stimulated macrophages. nih.gov This effect was mediated through the inhibition of AP1 activation and the blockage of downstream signaling for both NF-κB and AP1. nih.gov

Neuroprotective and Central Nervous System (CNS) Related Effects of Indole Scaffolds

The indole scaffold is a promising framework for the development of neuroprotective agents to combat oxidative stress and neuroinflammation associated with neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govnih.govmdpi.com

The neuroprotective mechanisms of indole derivatives are diverse and include:

Inhibition of Monoamine Oxidase B (MAO-B): MAO-B is an enzyme that metabolizes neurotransmitters like dopamine, and its activity can generate oxidative stress. mdpi.comfrontiersin.org Selective MAO-B inhibitors can prevent dopamine degradation and reduce the production of reactive oxygen species (ROS), offering a therapeutic strategy for Parkinson's disease. mdpi.comnih.govnih.gov Several indole-based compounds have been identified as highly potent, selective, and competitive MAO-B inhibitors. nih.govscience.gov

Antioxidant and Radical Scavenging Activity: Many indole derivatives can directly scavenge ROS and protect neurons from oxidative damage induced by toxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide. nih.govnih.govmdpi.com This antioxidant property is crucial for mitigating the neuronal cell death observed in neurodegenerative conditions. nih.govsemanticscholar.org

Anti-neuroinflammatory Effects: Indole derivatives can suppress neuroinflammation by inhibiting the activation of microglial cells and reducing the production of inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6 in the brain. mdpi.commdpi.com Some compounds achieve this by down-regulating the NLRP3 inflammasome. mdpi.com

Anti-aggregation Properties: In the context of Alzheimer's disease, synthetic indole–phenolic compounds have been shown to effectively promote the disaggregation of the amyloid-beta (Aβ) peptide, a key pathological hallmark of the disease. nih.gov

Metal Chelation: The same indole-phenolic hybrids demonstrated metal-chelating properties, particularly for copper ions, which can contribute to oxidative stress and Aβ aggregation. nih.gov

| Compound Class | Neuroprotective Mechanism | Model System | Key Findings | References |

|---|---|---|---|---|

| Indole-thiourea/amide derivatives | MAO-B Inhibition | Human MAO enzymes | Highly potent and selective competitive inhibitors. Compound 7b showed a Ki of 1.7 nM. | nih.gov |

| Oxygenated chalcone (B49325) derivatives | MAO-B Inhibition | MAO enzymes | Compound 6 was the most potent with an IC50 value of 0.0021 μM. | nih.gov |

| Indole derivative NC009-1 | Anti-neuroinflammatory & Antioxidant | MPTP mouse model of Parkinson's Disease | Ameliorated motor deficits, reduced oxidative stress, and down-regulated NLRP3, iNOS, IL-1β, IL-6, and TNF-α. | mdpi.com |

| Indole–phenolic compounds | Antioxidant, Anti-aggregation, Metal Chelation | SH-SY5Y neuroblastoma cells | Countered ROS, promoted Aβ(25–35) peptide disaggregation, and chelated copper ions. | nih.gov |

Other Emerging Biological Activities of this compound Analogs

The structural versatility of the this compound scaffold has led to the discovery of derivatives with a wide array of other biological activities beyond the major categories previously discussed. nih.govchula.ac.thresearchgate.net These emerging applications highlight the broad therapeutic potential of this chemical class.

Antioxidant Activity: Many 2-phenyl-1H-indole derivatives have been evaluated for their total antioxidant capacity and free radical scavenging activity. ijpsonline.com Studies have found that compounds with electron-donating substituents tend to be more effective antioxidants. ijpsonline.com

Antihypertensive and Antidiabetic Potential: Certain indole alkaloids extracted from plants have shown potential as antihypertensive drugs. researchgate.net Additionally, the indole framework is being explored for the development of antidiabetic agents. chula.ac.th

Antihistaminic Properties: The indole nucleus is a structural feature in compounds with antihistaminic activity. researchgate.net

Dopamine D4 Receptor Ligands: Functionalized 1-benzyl-3-[4-aryl-1-piperazinyl]carbonyl-1H-indoles have been reported as a potential new class of bioactive ligands for dopamine D4 receptors, which are targets for certain antipsychotic drugs. nih.gov

Advanced Materials Science and Catalytic Applications of 6 Phenyl 1h Indole

Applications in Organic Electronic Materials and Optoelectronics

The unique electronic structure of the indole (B1671886) ring system, combined with the extended π-conjugation afforded by the phenyl substituent at the 6-position, makes 6-phenyl-1H-indole and its derivatives promising candidates for use in organic electronic materials and optoelectronic devices. The indole moiety is an electron-rich aromatic compound, and its derivatives are known to possess interesting photophysical properties, including electroluminescence and fluorescence, which are critical for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net

Derivatives of phenyl-indole are recognized as valuable building blocks for advanced materials used in organic electronics. chemimpex.com For instance, the extended conjugation in compounds like 6-phenyl-3-(pyridin-4-yl)-1H-indole is suggested to enhance charge transport capabilities, a crucial factor for the efficiency of OLEDs. vulcanchem.com The rigid, planar structure and aromatic character of phenyl-indoles make them suitable for the development of organic semiconductors. smolecule.com

The design of donor-π-acceptor (D-π-A) molecules is a key strategy in developing materials for optoelectronics, and the indole scaffold serves as an effective electron donor. mdpi.com By incorporating different functional groups, researchers can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's photophysical properties, such as emission color and quantum yield. mdpi.com Studies on various indole derivatives have shown that their inherent twisted geometries can lead to solid-state fluorescence emissions. mdpi.com While specific photophysical data for the parent this compound is not extensively detailed in the provided context, the characteristics of its derivatives underscore the potential of this scaffold.

Table 1: Examples of Phenyl-Indole Derivatives and Their Relevance in Optoelectronics

| Compound/Derivative Class | Key Feature/Application | Reference |

| 6-phenyl-3-(pyridin-4-yl)-1H-indole | Extended conjugation may enhance charge transport in OLEDs. | vulcanchem.com |

| 7-Phenyl-1H-indole derivatives | Investigated for use in photoluminescent materials for OLEDs. | smolecule.com |

| Donor-π-Acceptor (D-π-A) Indole Derivatives | Exhibit positive solvatochromism and tunable HOMO-LUMO gaps. | mdpi.com |

| 2-aryl-6-(aryleneethynylene)-1H-indoles | Show potential for use in electroluminescence, solar cells, and optoelectronic materials. | researchgate.net |

Role in Polymer Science and Engineering

The incorporation of indole moieties into polymer structures is a strategy for developing high-performance materials with unique thermal and photophysical properties. Indole-based polymers can be synthesized to have the indole unit as a pendant group or integrated into the main polymer backbone. acs.orgrsc.org These polymers often exhibit desirable characteristics such as high thermal stability and high glass transition temperatures (Tg). acs.orgresearchgate.net

For example, studies on indole-based aromatic polyesters have yielded materials with Tg values as high as 113 °C. acs.org The synthesis of such polymers often involves the polycondensation of indole-based dicarboxylate monomers with various diols. acs.org Another approach involves grafting indole units onto existing polymer backbones, such as in indole-grafted poly(vinyl alcohol), to create functional materials. rsc.org

The this compound monomer, with its rigid structure and potential for functionalization, could be a valuable component in polymer synthesis. The presence of the phenyl group can enhance the thermal stability and modify the solubility and processing characteristics of the resulting polymers. Furthermore, the inherent fluorescence of the indole core could be harnessed to create polymeric sensors; for instance, some indole-based polymers have been shown to act as fluorescent sensors for detecting acids. researchgate.net Although research specifically detailing polymers derived from this compound is not prominent, the established properties of other indole-containing polymers suggest a promising area for future investigation.

Table 2: Properties of Representative Indole-Based Polymers

| Polymer Type | Monomers/Grafting Agents | Key Properties | Reference |

| Indole-based aromatic polyesters | Indole-based dicarboxylate monomers and aliphatic diols | Amorphous, with Tg values up to 113 °C. | acs.org |

| Poly(2-(4-(di(1H-indol-3-yl)methyl)phenoxy) Et methacrylate) | 2-(4-(di(1H-indol-3-yl)methyl)phenoxy) Et methacrylate | Used as a reducing agent and soft template for gold nanoparticle synthesis. | acs.org |

| Indole-grafted Poly(vinyl alcohol) | Poly(vinyl alcohol) and various indole derivatives | Showed significant antibacterial effects and excellent biocompatibility. | rsc.org |

| Indole-based poly(ether sulfone)s | 4-hydroxyindole, hydroquinone, and activated difluoro monomers | High-performance polymers with good thermal stability. | researchgate.net |

Catalytic Applications and Ligand Design Involving this compound Scaffolds

The indole scaffold is a cornerstone in the design of advanced ligands for transition metal catalysis. Specifically, indolylphosphine ligands have emerged as a versatile class of ligands, enabling challenging cross-coupling reactions. orgsyn.org The design strategy for these ligands often involves a straightforward synthetic pathway like the Fischer Indolization and allows for extensive steric and electronic fine-tuning. orgsyn.org

Metal complexes incorporating indole-containing ligands have demonstrated significant catalytic activity in various transformations. mdpi.comresearchgate.net For example, nickel(II) complexes with specific indole-based ligands have been used for ethylene (B1197577) oligomerization. mdpi.com The binding of a transition metal to the indole framework can induce significant changes in the chemical and physical properties of the heterocycle, which can be harnessed for catalysis. researchgate.net

While there is a lack of specific reports on ligands derived directly from this compound, the established principles of indolylphosphine ligand design provide a clear path for its use. The this compound core could be functionalized, for instance, with a phosphine (B1218219) group at a suitable position (e.g., C2 or N1) to create novel ligands. The phenyl group at the 6-position would likely impart specific steric bulk and electronic properties, potentially influencing the stability, activity, and selectivity of the corresponding metal catalyst. This strategic modification could lead to the development of catalysts for new or challenging chemical transformations.

Table 3: Examples of Indole-Based Ligands and Metal Complexes in Catalysis

| Ligand/Complex Type | Application | Key Features | Reference |

| CM-phos (Indolylphosphine) | Pd-catalyzed C-C and C-N bond formation. | Excellent ligand performance; design allows for steric and electronic tuning. | orgsyn.org |

| 2-(2-pyridinyl)-1H-indole Complexes | Catalytic reduction/oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) coenzymes. | Rh(III) and Os(II) half-sandwich complexes. | mdpi.com |

| Ni(II) complexes with imino-functionalized indolyl ligands | Ethylene oligomerization. | Activator-free catalytic activity. | mdpi.com |

| Indazole-phosphine Gold(I) complexes | Gold-catalyzed reactions (e.g., activation of alkynes). | Cationic phosphine enhances the electrophilicity of the gold center. | acs.org |

Applications in Agricultural Chemistry

Indole derivatives are of paramount importance in agricultural chemistry, serving as scaffolds for a wide range of bioactive compounds. scirp.orgresearchgate.net The most well-known application is as plant growth regulators, with indole-3-acetic acid (IAA) being the most common natural auxin in plants, playing a crucial role in various aspects of plant growth and development. researchgate.net

Beyond plant growth regulation, the indole nucleus is a key component in the development of novel fungicides and bactericides. researchgate.netacs.org Various synthetic 3-substituted indole derivatives have been developed and screened for their antimicrobial activity against significant plant pathogens. scirp.org For instance, novel indole derivatives containing pyridinium (B92312) moieties have been synthesized and shown to possess antibacterial activity against phytopathogenic bacteria like Xanthomonas oryzae. acs.org The development of such compounds is a key strategy in the modern pesticide industry to find agents with novel modes of action. acs.org

While specific agrochemical applications of this compound are not explicitly documented in the provided search results, its structural similarity to known bioactive indole compounds makes it a molecule of interest. The synthesis of pharmaceuticals and agrochemicals often uses phenyl-indole derivatives as building blocks. lookchem.com The introduction of a phenyl group at the 6-position of the indole ring is a common strategy in medicinal chemistry to modulate biological activity. This modification could potentially enhance efficacy, alter selectivity, or improve physicochemical properties relevant to agrochemical applications, such as stability and uptake in plants. Therefore, the this compound scaffold represents a viable starting point for the discovery of new agrochemicals.

Table 4: Examples of Indole Derivatives in Agricultural Applications

| Compound/Derivative Class | Application Type | Specific Activity | Reference |

| Indole-3-acetamide (IAM) | Plant Growth Regulator | A precursor to Indole-3-acetic acid (IAA). | researchgate.net |

| Indole derivatives with pyridinium moieties | Antibacterial Agent | Active against plant pathogens Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae. | acs.org |

| Various 3-substituted indoles | General Agrochemicals | Used as starting materials for synthesizing various agrochemicals. | scirp.org |

| Topsentin alkaloid analogues (from gramine) | Antiviral Agent | Exhibit anti-tobacco mosaic virus (TMV) activity. | researchgate.net |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency for 6-Phenyl-1H-Indole

The synthesis of the this compound core has traditionally relied on well-established but often resource-intensive methodologies. A significant future direction is the development of more sustainable and efficient synthetic protocols that align with the principles of green chemistry.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are a common method for creating the crucial C-C bond between the indole (B1671886) and phenyl rings. For instance, a derivative, 7-Methyl-6-phenyl-1H-indole-2,3-dione, can be synthesized from 6-Bromo-7-methyl-1H-indole-2,3-dione and phenylboronic acid using a palladium catalyst. google.com Similarly, 5-fluoro-6-phenyl-1H-indole has been prepared from 6-bromo-5-fluoroindole using tetrakis(triphenylphosphine)palladium(0). google.com While effective, these methods often require pre-functionalized starting materials, expensive catalysts, and can lead to metal contamination in the final product.

Future research aims to overcome these limitations by focusing on C-H activation and functionalization strategies. smolecule.com These methods allow for the direct coupling of a C-H bond on the indole ring with a phenyl source, avoiding the need for halogenated precursors and reducing waste. The development of metal-free catalytic approaches is also a key area of investigation, promising to further enhance the sustainability of indole synthesis. ntu.edu.sgscispace.com Another avenue involves creating one-pot or tandem reactions where multiple synthetic steps are performed in a single reaction vessel, significantly improving efficiency and reducing solvent usage and purification needs.

Table 1: Comparison of Synthetic Strategies for Phenyl-Indole Scaffolds This table is interactive. Click on the headers to sort.

| Synthetic Strategy | Typical Reagents | Advantages | Challenges & Future Directions |

|---|---|---|---|

| Suzuki Coupling | 6-Bromoindole, Phenylboronic Acid, Palladium Catalyst, Base | High yield, reliable, good functional group tolerance | Requires pre-functionalization, expensive/toxic catalyst, potential metal contamination. Future work focuses on catalyst recycling and lower-impact metals. |

| C-H Arylation | Indole, Aryl Halide/Boronic Acid, Catalyst (e.g., Pd, Rh, Ru) | Atom economy, avoids pre-functionalization of indole | Often requires directing groups, regioselectivity can be challenging. Research is geared towards developing more selective and versatile catalysts. |

| Formylation/Vilsmeier-Haack | Phenylindole, Phosphorus oxychloride, Dimethylformamide | Effective for introducing aldehyde groups for further functionalization. smolecule.com | Use of stoichiometric and harsh reagents. Greener formylating agents are an area of interest. |

| Metal-Free Catalysis | Varies (e.g., carbene catalysis for functionalization) ntu.edu.sgscispace.com | Avoids metal contamination, lower cost | Scope and efficiency are still under development compared to metal-catalyzed routes. Expanding the reaction scope is a primary goal. |

Exploration of Underexplored Biological Targets and Signaling Pathways for this compound Derivatives

Derivatives of this compound have shown activity against several well-known biological targets, but the full extent of their pharmacological potential remains to be explored. Future research will delve into novel and underexplored targets and their associated signaling pathways.

Current research has identified several key areas of activity:

Epigenetic Regulation: Substituted indoles have been developed as inhibitors of EZH2 (Enhancer of zeste homolog 2). google.com EZH2 is a histone methyltransferase that is often dysregulated in cancers, leading to aberrant gene silencing through epigenetic modifications. google.com By inhibiting EZH2, this compound derivatives can potentially reverse these changes and reactivate tumor suppressor genes, making them promising candidates for cancer therapy. google.com

Androgen Receptor (AR) Degradation: Certain this compound derivatives function as Selective Androgen Receptor Degraders (SARDs). google.com These molecules are designed to bind to and induce the degradation of the androgen receptor, a key driver in prostate cancer. google.com This mechanism is particularly important for castration-resistant prostate cancer (CRPC), where the AR can be activated through various ligands or signaling pathways. By degrading the receptor entirely, these compounds aim to block both ligand-dependent and ligand-independent AR activity. google.com

Innate Immunity Modulation: Acyl-Gly-L-Ala-D-Glu analogs featuring a 6-phenylindole moiety have been identified as potent agonists of the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2). researchgate.net NOD2 is an intracellular receptor of the innate immune system that recognizes bacterial peptidoglycan fragments. researchgate.net Activating NOD2 triggers an immune response, and compounds based on the this compound scaffold are being investigated as potential vaccine adjuvants to enhance antigen-specific immune responses. researchgate.net

Enzyme Inhibition: The scaffold has been used to design inhibitors of transglutaminase 2 (tTGase), an enzyme implicated in conditions like Celiac Sprue. google.com

Future work will likely expand into new therapeutic areas by screening this compound libraries against a wider range of targets, such as kinases, proteases, and G-protein coupled receptors, that are relevant to other diseases.